molecular formula C15H13Cl2NO B14002852 2,3-dichloro-N,3-diphenyl-propanamide CAS No. 74305-72-9

2,3-dichloro-N,3-diphenyl-propanamide

Cat. No.: B14002852
CAS No.: 74305-72-9
M. Wt: 294.2 g/mol
InChI Key: AYWPPYCERLDJTK-UHFFFAOYSA-N
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Description

2,3-Dichloro-N,3-diphenyl-propanamide is a chloro-substituted amide featuring two phenyl groups and two chlorine atoms on the propanamide backbone. Chlorinated amides are often explored for agrochemical and pharmaceutical applications due to chlorine’s electronegativity and ability to enhance binding interactions .

Properties

CAS No.

74305-72-9

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,3-dichloro-N,3-diphenylpropanamide

InChI

InChI=1S/C15H13Cl2NO/c16-13(11-7-3-1-4-8-11)14(17)15(19)18-12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)

InChI Key

AYWPPYCERLDJTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)NC2=CC=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation via Chloropropanoyl Chloride and Diphenylamine

One of the most reliable methods involves the reaction of 2-chloropropanoyl chloride with diphenylamine under basic conditions to form the corresponding amide intermediate, which can then be further chlorinated to introduce the second chlorine atom.

  • Step 1: Formation of 2-chloropropanoyl chloride

    Commercially available or synthesized from propionic acid derivatives, 2-chloropropanoyl chloride serves as the acylating agent.

  • Step 2: Amide formation

    Diphenylamine is reacted with 2-chloropropanoyl chloride in an organic solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the generated HCl. This reaction proceeds at room temperature over 16 hours, yielding N,N-diphenyl-2-chloropropanamide with a high yield (~92%) and purity, as confirmed by IR and NMR spectroscopy.

  • Step 3: Introduction of the second chlorine atom

    The second chlorine atom at the 3-position can be introduced via chlorination reactions, often using chlorine gas or other chlorinating agents under controlled conditions.

Reaction Scheme Summary:

Step Reactants Conditions Product Yield (%)
1 Propionic acid derivative + SOCl2 Standard acyl chloride synthesis 2-chloropropanoyl chloride -
2 2-chloropropanoyl chloride + Diphenylamine + Triethylamine DCM, RT, 16 h N,N-diphenyl-2-chloropropanamide 92
3 N,N-diphenyl-2-chloropropanamide + Chlorine gas Controlled chlorination 2,3-dichloro-N,3-diphenyl-propanamide Variable

Chlorination Using Dry Chlorine Gas and Hydrogen Chloride

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Amide formation from 2-chloropropanoyl chloride and diphenylamine 2-chloropropanoyl chloride, diphenylamine, triethylamine DCM, RT, 16 h ~92 High yield, straightforward, scalable Requires chlorinated acid chloride
Chlorination via dry HCl and Cl2 gases Allylamine derivative, dry HCl, dry Cl2, ethylene dichloride Low temp (-5 to 35 °C), anhydrous Variable High purity, short reaction time, recyclable solvent Requires gas handling and careful control
Epoxide intermediate route Bromohydroxy acid, SOCl2, aniline, base, diphenylamine Multi-step, various solvents Not specified Stereochemical control, functional group tolerance Multi-step, complex intermediates

Analytical Data and Characterization

  • Infrared Spectroscopy (IR): Characteristic amide carbonyl absorption around 1678 cm⁻¹ and NH stretching bands near 3050–3270 cm⁻¹ confirm amide formation.
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows signals for the methyl group adjacent to the carbonyl (doublet around 1.67 ppm), methine protons (quartet near 4.5 ppm), and aromatic protons (7.2–7.4 ppm multiplets).
  • Melting Points: The diphenyl-substituted amides typically exhibit melting points in the range of 60–80 °C, depending on purity and substitution pattern.
  • Purity and Yield: The methods cited report yields from 73% to 92%, with high purity confirmed by spectroscopic methods and chromatographic analysis.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N,3-diphenyl-propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-dichloro-N,3-diphenyl-propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N,3-diphenyl-propanamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Dichlorophenyl Propanamides

Compound Name Molecular Formula Substituents Key Properties/Applications Reference ID
Propanil C₉H₉Cl₂NO N-(3,4-Dichlorophenyl) Herbicide; inhibits photosynthesis in plants
2,3-Dichloro-N,3-diphenyl-propanamide C₁₅H₁₂Cl₂NO (inferred) N,3-Diphenyl; 2,3-dichloro Hypothesized enhanced lipophilicity for bioactivity Synthesized from evidence
3-Chloro-N-(2-methylphenyl)propanamide C₁₀H₁₂ClNO 2-Methylphenyl; 3-chloro Potential pharmacological activity; steric effects from methyl group

Key Observations :

  • Methyl substituents (e.g., 3-chloro-N-(2-methylphenyl)propanamide) introduce steric hindrance, which could reduce enzymatic degradation compared to chlorinated analogues .

Chlorinated Propanamides with Varied Amine Groups

Compound Name Molecular Formula Amine Substituents Key Features Reference ID
N,N-Dimethyl-2,3-dichloro-1-propanamine hydrochloride C₅H₁₁Cl₂N·HCl N,N-Dimethyl Amine hydrochloride; likely higher solubility in polar solvents
2,3-Dichloro-N,N-diethylpropan-1-amine hydrochloride C₇H₁₆Cl₃N N,N-Diethyl Bulkier alkyl groups may enhance membrane permeability

Key Observations :

  • Replacement of amide groups with amines (e.g., N,N-dimethyl or diethyl) alters solubility and reactivity. Hydrochloride salts improve water solubility, favoring pharmaceutical formulations .

Complex Aromatic Substitutions

Compound Name Molecular Formula Aromatic Substituents Potential Applications Reference ID
2-(3-Benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide C₂₂H₁₇Cl₂NO₂ 3-Benzoylphenyl; 2,3-dichlorophenyl Bulky substituents may enhance binding to hydrophobic targets
N-(3-Aminophenyl)-3-(2,3-dichlorophenoxy)propanamide C₁₅H₁₄Cl₂N₂O₂ 3-Aminophenyl; dichlorophenoxy Amino group enables conjugation or derivatization

Key Observations :

  • Bulky groups like benzoylphenyl () increase molecular weight and may improve receptor affinity but reduce solubility.
  • Aminophenyl substituents () offer sites for chemical modifications, expanding functional versatility.

Structural and Functional Insights

  • Chlorine Positioning : 2,3-dichloro substitution may induce electronic effects (e.g., electron withdrawal) that stabilize the amide bond or enhance electrophilic reactivity .
  • Phenyl vs.
  • Hydrogen Bonding : Amide groups facilitate intermolecular interactions (N–H⋯O), as seen in dichloro-N-phenylacetamides, which form crystalline networks .

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